Kinase Selectivity Profile: Broad-Spectrum Profiling Against a Panel of 57 Kinases
SMI-16a demonstrates a clean selectivity profile. When profiled at 5 µM against a diverse panel of 57 other kinases, it exhibited little or no activity (≤18% inhibition), with the notable exception of DYRK1α, which was inhibited by 68% at the same concentration [1]. This selectivity is directly comparable to the lead compound 4a, which did not significantly inhibit any of the other 47 kinases tested at 5 µM, establishing a class-level selective phenotype but with a distinct DYRK1α off-target liability for SMI-16a [2].
| Evidence Dimension | Kinase panel selectivity at 5 µM |
|---|---|
| Target Compound Data | ≤18% inhibition for 57 kinases; 68% inhibition of DYRK1α |
| Comparator Or Baseline | Compound 4a: No significant inhibition of 47 kinases; DYRK1α inhibition not reported |
| Quantified Difference | Equivalent selectivity for Pim kinases, but SMI-16a shows additional DYRK1α activity |
| Conditions | In vitro kinase activity assay, compound concentration 5 µM |
Why This Matters
This data allows a researcher to select SMI-16a when dual Pim/DYRK1α inhibition is acceptable or desired, but to avoid it in favor of a more selective analog like 4a if DYRK1α inhibition would confound the experimental readout.
- [1] Calbiochem/Sigma-Aldrich. Product Datasheet for PIM1/2 Kinase Inhibitor VI (CAS 587852-28-6). View Source
- [2] Xia, Z. et al. Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. J. Med. Chem. 2009, 52, 74-86. View Source
